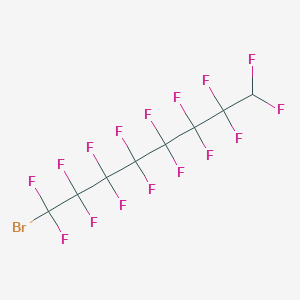

1-Bromo-8H-perfluorooctane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-8H-perfluorooctane, also known as 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane, is a fluorinated organic compound. It is part of the fluoroalkanes category and is characterized by the presence of bromine and multiple fluorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-8H-perfluorooctane can be synthesized through the bromination of perfluorooctane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the perfluorooctane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity perfluorooctane and bromine, with stringent control over reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-8H-perfluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN1 and SN2) and electrophilic substitution.

Common Reagents and Conditions

Nucleophilic Substitution (SN2): This reaction involves the use of nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH3). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Electrophilic Substitution: This reaction involves the use of electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+). The reaction is carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the type of substitution. For example, nucleophilic substitution with hydroxide ions results in the formation of 1-hydroxy-8H-perfluorooctane, while electrophilic substitution with chlorine results in the formation of 1-chloro-8H-perfluorooctane .

Applications De Recherche Scientifique

1-Bromo-8H-perfluorooctane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.

Biology: It is used in the development of fluorinated biomolecules and probes for biological imaging and diagnostics.

Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mécanisme D'action

The mechanism of action of 1-Bromo-8H-perfluorooctane is primarily based on its ability to undergo substitution reactions. The bromine atom in the compound is highly reactive and can be replaced by other functional groups, allowing for the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Chloro-8H-perfluorooctane: Similar in structure but contains a chlorine atom instead of bromine.

1-Iodo-8H-perfluorooctane: Contains an iodine atom instead of bromine.

Perfluorooctane: The parent compound without any halogen substitution.

Uniqueness

1-Bromo-8H-perfluorooctane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations .

Activité Biologique

1-Bromo-8H-perfluorooctane, also known as C8HBrF16, is a synthetic organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and interactions with biological systems.

This compound has a molecular formula of C8HBrF16 and a molecular weight of approximately 400.06 g/mol. This compound features a bromine atom and multiple fluorine atoms attached to an octane backbone, which contributes to its stability and low volatility. The presence of bromine enhances its reactivity compared to fully fluorinated compounds.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its toxicity and environmental impact . Key findings from various studies include:

- Toxicity Studies : Research indicates that compounds similar to this compound exhibit significant toxicity in aquatic organisms, leading to concerns about their environmental persistence and bioaccumulation potential .

- Endocrine Disruption : Some studies suggest that fluorinated alkyl substances (PFAS), including this compound, may exhibit endocrine-disrupting properties. This raises concerns about their effects on hormonal systems in wildlife and potentially humans .

- Reactivity with Biological Systems : Interaction studies have shown that the compound can react with various biological molecules, leading to alterations in cellular processes and potential cytotoxic effects .

Toxicological Data

The following table summarizes key toxicological data associated with this compound and related compounds:

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on zebrafish (Danio rerio) revealed that exposure to sub-lethal concentrations led to developmental abnormalities and altered behavior. The study highlighted the need for further investigation into the long-term impacts of exposure on aquatic ecosystems .

Case Study 2: Endocrine Disruption

Research examining the endocrine-disrupting potential of various PFAS found that this compound significantly inhibited the activity of estrogen receptors in vitro. This suggests a potential risk for reproductive health in exposed populations .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrF16/c9-8(24,25)7(22,23)6(20,21)5(18,19)4(16,17)3(14,15)2(12,13)1(10)11/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSCPXNERANHQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrF16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530520 |

Source

|

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89740-38-5 |

Source

|

| Record name | 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.